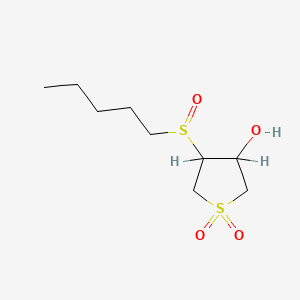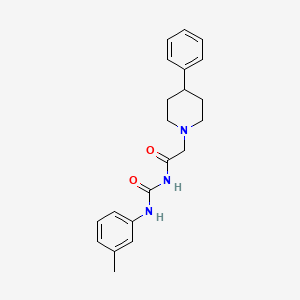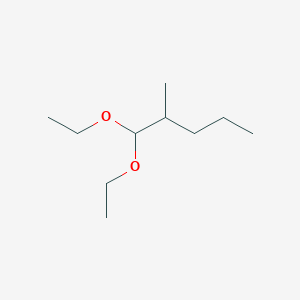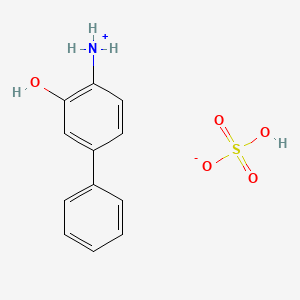![molecular formula C10H14N6O2S2 B14455799 N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-4-azido-2-nitroaniline CAS No. 73279-41-1](/img/structure/B14455799.png)
N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-4-azido-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-4-azido-2-nitroaniline is a chemical compound that features a unique combination of functional groups, including an azido group, a nitro group, and a disulfide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-4-azido-2-nitroaniline typically involves multiple steps. One common approach is to start with the preparation of the disulfide linkage, followed by the introduction of the azido and nitro groups. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and reduce production costs while maintaining the quality and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-4-azido-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfonic acids.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The conditions often involve specific solvents, temperatures, and pH levels to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation of the disulfide linkage can produce sulfonic acids.
Aplicaciones Científicas De Investigación
N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-4-azido-2-nitroaniline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s functional groups make it useful in bioconjugation and labeling studies.
Industry: Utilized in the production of advanced materials and nanotechnology.
Mecanismo De Acción
The mechanism of action of N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-4-azido-2-nitroaniline involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, while the nitro group can undergo reduction to form reactive intermediates. The disulfide linkage can be cleaved under reducing conditions, releasing thiol-containing fragments that can interact with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- N-{2-[(2-Aminoethyl)disulfanyl]ethyl}acetamide dihydrochloride
- N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-2-({1,4-bis[(3-aminopropyl)amino]-2-butanyl}oxy)acetamide
Uniqueness
N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-4-azido-2-nitroaniline is unique due to its combination of an azido group, a nitro group, and a disulfide linkage. This combination of functional groups provides a versatile platform for various chemical reactions and applications, making it distinct from other similar compounds.
Propiedades
Número CAS |
73279-41-1 |
|---|---|
Fórmula molecular |
C10H14N6O2S2 |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
N-[2-(2-aminoethyldisulfanyl)ethyl]-4-azido-2-nitroaniline |
InChI |
InChI=1S/C10H14N6O2S2/c11-3-5-19-20-6-4-13-9-2-1-8(14-15-12)7-10(9)16(17)18/h1-2,7,13H,3-6,11H2 |
Clave InChI |
QOIUGELFOCNXBU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCSSCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[2-[2-(methylamino)ethylamino]ethyl]ethane-1,2-diamine](/img/structure/B14455727.png)










![1,2,4-Tris[(propan-2-yl)sulfanyl]benzene](/img/structure/B14455781.png)


